N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(3-methylphenyl)acetamide
Description
This compound features a 1,2-dihydropyridinone core substituted with a methoxy group at position 4 and a methyl group at position 5. The ethyl linker connects this heterocycle to an acetamide moiety bearing a 3-methylphenyl group. The dihydropyridinone ring provides a lactam structure, enabling hydrogen-bonding interactions, while the methoxy and methyl substituents influence electronic and steric properties.
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-5-4-6-15(9-13)11-17(21)19-7-8-20-14(2)10-16(23-3)12-18(20)22/h4-6,9-10,12H,7-8,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXZCBZDRROXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C(=CC(=CC2=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the acetamide moiety through an amide coupling reaction. Common reagents used in these reactions include methanol, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations in Acetamide Derivatives
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide ()
- Key Differences: Incorporates a 1,2,4-oxadiazole ring linked to a 4-chlorophenyl group instead of the simple dihydropyridinone.
- Impact: The oxadiazole enhances metabolic stability due to resistance to enzymatic hydrolysis.
- Activity: Oxadiazoles are known for kinase inhibition, suggesting divergent biological targets compared to the reference compound.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Key Differences: Replaces the dihydropyridinone with a pyrimidinone-thioether and a dichlorophenyl group.
- The dichlorophenyl group elevates hydrophobicity (clogP ~3.8) and may confer herbicidal or antimicrobial activity, as seen in structurally related agrochemicals .
- Physical Properties : Higher melting point (230°C) suggests stronger crystalline packing vs. the reference compound’s likely amorphous solid state .
Pharmacologically Active Analogs
CPI-1205 ()
- Structure : Contains a pyrrolo[3,2-c]pyridine core with trifluoroethyl and pyridinyl groups.
- Impact : The trifluoroethyl group significantly enhances lipophilicity (clogP ~5.1) and bioavailability, contributing to its potency as an EZH2 inhibitor (IC50 < 10 nM). In contrast, the reference compound lacks such fluorinated motifs, likely resulting in lower target affinity .
- Clinical Relevance : CPI-1205 advanced to clinical trials for myelodysplastic syndromes, underscoring the importance of fluorinated substituents in drug design .
Agrochemically Relevant Chloroacetamides ()
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Key Differences: Chloro and methoxymethyl groups replace the dihydropyridinone and methylphenyl moieties.
- Impact : The chloro group confers reactivity as a herbicide by inhibiting fatty acid elongation. The reference compound’s lack of reactive chlorine suggests a different mechanism, possibly targeting enzymes or receptors rather than plant-specific pathways .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Metabolic Stability: Oxadiazole-containing analogs () exhibit superior stability compared to the reference compound’s dihydropyridinone, which may undergo ring-opening under acidic conditions .
- Target Selectivity : CPI-1205’s trifluoroethyl group and fused heterocycle enable high selectivity for EZH2, whereas the reference compound’s simpler structure may target broader kinase families .
- Toxicity Profile : Chloroacetamides like alachlor () show higher ecotoxicity, while the reference compound’s methyl and methoxy groups likely reduce environmental persistence .
Biological Activity
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-(3-methylphenyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its mechanism of action, efficacy in various models, and pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C25H32N4O3, with a molar mass of 436.55 g/mol. The compound features a complex structure that includes a pyridinyl moiety and an acetamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H32N4O3 |
| Molar Mass | 436.55 g/mol |
| CAS Number | 1450655-12-5 |
| Storage Conditions | -20°C |
The compound acts primarily as an inhibitor of the Polycomb Repressive Complex 2 (PRC2), which plays a significant role in gene silencing through methylation of histone proteins. Specifically, it targets the EZH2 enzyme within the PRC2 complex, leading to decreased levels of H3K27me3, a marker associated with transcriptional repression. This inhibition can reactivate tumor suppressor genes and has been linked to antitumor effects in various cancer models .
Efficacy in Preclinical Studies
In preclinical studies, this compound demonstrated significant antitumor activity. For instance:
- Karpas-422 Xenograft Model : When administered at a dose of 160 mg/kg twice daily (BID), the compound showed robust antitumor effects, indicating its potential as an effective therapeutic agent in hematological malignancies .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound has been evaluated in various studies. Key findings include:
- Bioavailability : The compound exhibited high oral bioavailability in animal models.
- Clearance Rates : Studies indicated variable clearance rates depending on the formulation and administration route.
- Toxicity Profiles : Initial assessments suggest a favorable toxicity profile compared to other chemotherapeutic agents .
Table 2: Summary of Preclinical Findings
| Study | Model | Dose (mg/kg) | Efficacy |
|---|---|---|---|
| Karpas-422 Xenograft | Tumor growth inhibition | 160 BID | Significant reduction in tumor size |
Case Study 1: EZH2 Inhibition
A study focused on the structure–activity relationship (SAR) of N-substituted derivatives revealed that modifications to the piperidine ring significantly affected both biochemical potency and cellular efficacy. The most potent derivatives exhibited IC50 values as low as 0.002 μM in biochemical assays, highlighting the importance of structural optimization .
Case Study 2: Clinical Trials
Currently, this compound is undergoing Phase I clinical trials aimed at assessing its safety and efficacy in human subjects with specific malignancies linked to EZH2 dysregulation .
Q & A
Q. Basic
- Hypoglycemic activity : Derivatives of similar acetamide compounds showed reduced blood glucose levels in Wistar albino mice, likely via PPAR-γ modulation .
- Enzyme interactions : The cyano and acetamide moieties may target kinases or dehydrogenases, inferred from structural analogs .
What strategies are effective in designing structure-activity relationship (SAR) studies for this acetamide derivative?
Q. Advanced
- Systematic substitution : Modify substituents on the phenyl (e.g., 2-methyl vs. 4-methyl) and pyridine rings (e.g., methoxy vs. ethoxy) to assess steric/electronic effects .
- Bioisosteric replacement : Replace the pyridine ring with isosteres (e.g., pyrimidine) to enhance metabolic stability .
- Pharmacokinetic profiling : Measure logP, solubility, and CYP450 interactions to optimize bioavailability .
How should researchers address conflicting spectral data (e.g., NMR shifts) during structural elucidation?
Q. Advanced
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and assign carbons unambiguously .
- Crystallography : Single-crystal X-ray diffraction provides definitive confirmation of structure .
- Computational validation : Compare experimental shifts with DFT-calculated NMR spectra .
What experimental design considerations are critical for evaluating the compound's metabolic stability?
Q. Advanced
- In vitro assays : Use liver microsomes (human/rodent) to assess CYP450-mediated degradation .
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites and propose degradation pathways .
- Species comparison : Test across models (e.g., mouse, rat, human) to predict interspecies variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
